Cas no 333746-89-7 (2-(1-phenylethyl)sulfanyl-1H-1,3-benzodiazole)

2-(1-phenylethyl)sulfanyl-1H-1,3-benzodiazole structure
333746-89-7 structure
Product Name:2-(1-phenylethyl)sulfanyl-1H-1,3-benzodiazole
CAS No:333746-89-7
MF:C15H14N2S
MW:254.350061893463
CID:1457194
PubChem ID:2898356
Update Time:2025-04-20

2-(1-phenylethyl)sulfanyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 2-[(1-phenylethyl)thio]-
    • 2-(1-phenylethyl)sulfanyl-1H-1,3-benzodiazole
    • STK392247
    • AKOS000569167
    • 2-[(1-phenylethyl)sulfanyl]-1H-benzimidazole
    • 2-((1-phenylethyl)thio)-1H-benzo[d]imidazole
    • 2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
    • F0852-0003
    • Cambridge id 6435021
    • AKOS016295749
    • 333746-89-7
    • Z19649747
    • 2-(1-phenylethylsulfanyl)-1H-benzimidazole
    • Inchi: 1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)18-15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3,(H,16,17)
    • InChI Key: CKZYMJHZEACSTO-UHFFFAOYSA-N
    • SMILES: S(C1=NC2C=CC=CC=2N1)C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 254.08792
  • Monoisotopic Mass: 254.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • PSA: 28.68

2-(1-phenylethyl)sulfanyl-1H-1,3-benzodiazole Pricemore >>

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